TIAZOFURIN

Description

Significance of Guanosine (B1672433) Triphosphate (GTP) Biosynthesis in Cellular Processes

Guanosine triphosphate (GTP) is an essential purine (B94841) nucleotide involved in a multitude of fundamental cellular processes. Its biosynthesis is therefore tightly regulated to meet the varying demands of the cell.

Role of GTP in Nucleic Acid Synthesis and Signal Transduction

GTP serves as a crucial building block for the synthesis of both DNA and RNA. researchgate.netnih.gov Beyond its role in nucleic acid metabolism, GTP is also vital for energy metabolism and acts as a key component in signal transduction pathways. researchgate.netnih.gov It functions as an energy source for protein synthesis and regulates various cellular processes as a signaling molecule. nih.gov GTP also acts as an enzyme cofactor in metabolic pathways and is a precursor for glycosylation and tetrahydrobiopterin (B1682763) synthesis. nih.gov

IMPDH as the Rate-Limiting Enzyme in De Novo Guanylate Pathway

The de novo purine biosynthetic pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a common precursor for both adenine (B156593) and guanine (B1146940) nucleotides. nih.govelifesciences.org IMPDH catalyzes the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, converting inosine-5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). nih.govnih.govelifesciences.orgresearchgate.netuniprot.orgplos.orgresearchgate.net This NAD+-dependent oxidation reaction is essential for regulating cell growth. uniprot.orgplos.org

Molecular Correlation Concept and IMPDH Activity in Neoplastic Cells

The concept of molecular correlation, significantly advanced by George Weber, posits that specific "pace-maker" enzymes are closely linked to neoplastic transformation and progression. nih.gov Weber's research identified that IMPDH activity is often amplified in tumors and rapidly proliferating tissues. nih.govindexcopernicus.com This observation provided a strong rationale for targeting IMPDH in chemotherapy strategies. nih.gov

In cancer cells, there is an elevated demand for guanine nucleotides, which often cannot be met solely by the purine salvage pathway. mdpi.com This reliance on de novo synthesis contributes to the high expression and activity levels of IMPDH observed in many cancers. researchgate.netnih.govindexcopernicus.commdpi.comcapes.gov.br Studies have shown that elevated IMPDH expression positively correlates with malignancy in certain cancers, such as glioblastoma, mTORC1-activated tumors, colorectal cancer, and a subset of small cell lung cancers. researchgate.net The increased activity and amount of IMPDH, along with other biosynthetic enzymes, are observed in neoplastic transformation and are amplified by a concurrent decrease in catabolic enzyme activities. capes.gov.br This upregulation of guanylate biosynthesis capacity is evident in the increased capacity of both de novo and salvage pathways as cancer cells enter the log phase of growth in tissue culture. capes.gov.br

IMPDH exists in two main isoforms in humans, IMPDH1 and IMPDH2, which share a high degree of protein similarity (84%). mdpi.comproteopedia.org While both isoforms are constitutively expressed, IMPDH2 is typically more abundant in proliferating cells and neoplastic tissues, whereas IMPDH1 is more prevalent in normal tissues like the spleen, retina, and leukocytes. mdpi.comresearchgate.net The disproportionate increase in IMPDH2 activity in neoplastic cells has made this isoform a key target for anticancer drug development. researchgate.net

Historical Context of IMPDH Inhibitors in Research

The critical role of IMPDH in nucleotide metabolism and its elevated activity in disease states, particularly cancer and viral infections, has made it a significant target for the development of inhibitory compounds. nih.govnih.govindexcopernicus.com The historical pursuit of IMPDH inhibitors has explored various chemical structures and mechanisms of action.

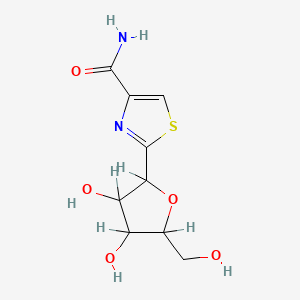

Discovery and Initial Characterization of Tiazofurin (B1684497) as a C-Nucleoside

This compound, also known as 2-β-D-ribofuranosylthiazole-4-carboxamide, is a synthetic C-nucleoside analogue. nih.govwikipedia.orgmdpi.comaacrjournals.orgscbt.comdrugbank.com It was first synthesized in 1977 during research aimed at developing new antiviral agents. mdpi.com this compound is structurally related to the antiviral agent ribavirin (B1680618). mdpi.com Although it exhibited weak antiviral activity, this compound was found to be effective against cancer cells. mdpi.com

This compound is considered a prodrug, requiring intracellular metabolic conversion to its active form, thiazole-4-carboxamide (B1297466) adenine dinucleotide (TAD). researchgate.netnih.govmdpi.com This conversion occurs in two sequential enzymatic steps. mdpi.com TAD is an analogue of nicotinamide (B372718) adenine dinucleotide (NAD), where the nicotinamide moiety is replaced by thiazole-4-carboxamide. mdpi.com TAD acts as a selective inhibitor of IMPDH by mimicking NAD and interacting with the NAD cofactor binding domain of both IMPDH1 and IMPDH2. indexcopernicus.commdpi.com This interaction is non-competitive with respect to IMP. mdpi.com The inhibitory effect of TAD on IMPDH activity is significantly higher than that of natural NADH. indexcopernicus.com

Early research with this compound in tissue culture and murine models demonstrated its potent inhibition of IMPDH activity, leading to decreased concentrations of GTP and dGTP. scispace.com This depletion of guanine nucleotides resulted in cytotoxicity and inhibition of tumor cell proliferation. scispace.com

In human myeloid leukemic cells, incubation with radiolabeled this compound resulted in significantly higher concentrations of TAD being produced compared to bone marrow cells from healthy individuals. scispace.com This finding provided support for investigating this compound in the treatment of myelocytic leukemia. scispace.com The inhibition of IMPDH activity by this compound in blast cells was hypothesized to decrease GTP and dGTP concentrations, thereby restraining DNA biosynthesis and potentially limiting the availability of GTP for processes like ras oncogene expression, G protein function, and specific protein biosynthesis. scispace.com

Studies have investigated the effects of this compound on IMPDH expression and activity in leukemia cell lines, such as K562 cells. nih.gov this compound was shown to depress IMPDH activity and intracellular GTP levels in these cells. nih.gov Interestingly, exposure to this compound also increased IMPDH mRNA expression in K562 cells. nih.gov These findings suggest that this compound's effects on cell proliferation and sensitivity to cytotoxic agents in leukemia cells are linked to its impact on IMPDH activity and GTP pools. nih.gov

Further research has explored the potential for synergistic chemotherapy by combining this compound with other agents. Evidence supports synergistic activity with hypoxanthine (B114508), a competitive inhibitor of the guanine salvage enzyme HGPRT. capes.gov.brnih.gov This combination targets both the de novo and salvage pathways of guanylate production. scispace.com

Other IMPDH inhibitors structurally distinct from mycophenolic acid and nucleoside-based inhibitors have also been explored for their potential as anticancer drugs. nih.govresearchgate.net For instance, selenazofurin (B1681613), a selenium analogue of this compound, is also converted intracellularly to a NAD analogue that inhibits IMPDH. mdpi.com In vitro studies indicated that selenazofurin was more potent than this compound against several cancer cell lines. mdpi.com

The historical research on this compound and other IMPDH inhibitors has underscored the importance of this enzyme as a therapeutic target and provided valuable insights into the biochemical consequences of inhibiting guanine nucleotide biosynthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRDYQYEVDDKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866787 | |

| Record name | 1,4-Anhydro-1-(4-carbamoyl-1,3-thiazol-2-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92952-40-4, 92952-33-5, 60084-10-8 | |

| Record name | NSC381855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC367920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TIAZOFURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Research of Tiazofurin at the Molecular and Cellular Levels

Biochemical Activation and Metabolism of Tiazofurin (B1684497)

The antitumor effect of this compound is contingent upon its metabolic activation within the target cell. This process involves a series of enzymatic steps that convert the parent compound into its active form. nih.gov

This compound in its administered form is a prodrug, meaning it is biologically inactive and requires intracellular chemical modification to exert its therapeutic effect. researchgate.net The efficacy of this compound is dependent on its anabolism within the cell to an active metabolite that can inhibit its molecular target. cancer.govnih.gov This conversion process is a critical determinant of a cell's sensitivity or resistance to the drug. nih.gov

The active form of this compound is Thiazole-4-carboxamide (B1297466) Adenine (B156593) Dinucleotide (TAD). cancer.govtaylorfrancis.com The intracellular conversion is a two-step process that ultimately yields this potent enzymatic inhibitor. researchgate.net The accumulation of TAD within cells is directly correlated with the drug's cytotoxic effects. nih.gov

The conversion of this compound to TAD is catalyzed by host cell enzymes. The initial step involves the phosphorylation of this compound to this compound 5'-monophosphate (TRMP). Subsequently, the key enzyme NAD pyrophosphorylase (also known as nicotinamide (B372718) mononucleotide adenylyltransferase or NMNAT) catalyzes the condensation of TRMP with adenosine (B11128) triphosphate (ATP) to form TAD. nih.govnih.gov The activity of NAD pyrophosphorylase is a crucial factor in determining the amount of TAD that accumulates in the cell. nih.govnih.gov Lower activity of this enzyme has been associated with resistance to this compound. nih.govnih.govnih.gov Conversely, a phosphodiesterase that degrades TAD has also been identified, and lower levels of this enzyme are observed in sensitive cell lines. nih.govtaylorfrancis.com

TAD is a structural and functional analogue of Nicotinamide Adenine Dinucleotide (NAD), an essential coenzyme in numerous metabolic reactions. cancer.govnih.gov In the structure of TAD, the nicotinamide ring of NAD is replaced by a thiazole-4-carboxamide moiety. taylorfrancis.comnih.gov This structural mimicry allows TAD to interact with enzymes that normally bind NAD or its reduced form, NADH. nih.gov

| Feature | Nicotinamide Adenine Dinucleotide (NAD) | Thiazole-4-carboxamide Adenine Dinucleotide (TAD) |

| Variable Group | Nicotinamide | Thiazole-4-carboxamide |

| Core Structure | Adenine, Ribose, Pyrophosphate | Adenine, Ribose, Pyrophosphate |

| Cellular Role | Coenzyme for redox reactions | Enzyme Inhibitor |

Intracellular Conversion to Thiazole-4-carboxamide Adenine Dinucleotide (TAD)

Target Enzyme Inhibition and Downstream Biochemical Consequences

The primary molecular target of TAD is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of purine (B94841) nucleotide synthesis. cancer.govdrugbank.com

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme that catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). nih.govpatsnap.com This reaction is the first committed step in the de novo synthesis of guanine (B1146940) nucleotides like guanosine (B1672433) triphosphate (GTP). nih.govpatsnap.com

The active metabolite, TAD, is a potent inhibitor of IMPDH. taylorfrancis.comnih.gov Mechanistic studies have shown that TAD binds tightly to the enzyme, specifically at the NAD/NADH cofactor site. nih.gov The inhibition by TAD is non-competitive with respect to the coenzyme NAD. nih.gov This potent inhibition leads to a significant reduction in the intracellular pool of guanine nucleotides. cancer.govnih.govnih.gov The depletion of GTP disrupts essential cellular processes that are dependent on this nucleotide, including DNA and RNA synthesis, thereby impeding cell growth and proliferation. nih.govpatsnap.com

| Parameter | Value | Source |

| Target Enzyme | Inosine 5'-monophosphate dehydrogenase (IMPDH) | cancer.gov |

| Inhibitor | Thiazole-4-carboxamide Adenine Dinucleotide (TAD) | cancer.gov |

| Binding Site | NAD/NADH cofactor site | nih.gov |

| Inhibition Type | Non-competitive with NAD | nih.gov |

| Inhibition Constant (Ki) | ~2 x 10⁻⁷ M | nih.gov |

Impact on Guanylate Pool Depletion

The potent inhibition of IMPDH by TAD directly interrupts the de novo synthesis of guanine nucleotides, leading to a significant perturbation of the intracellular nucleotide pools. This metabolic disruption is a cornerstone of this compound's cytotoxic effects.

By blocking the conversion of IMP to xanthosine 5'-monophosphate (XMP), the first committed step in guanylate synthesis, this compound causes a sharp decline in the intracellular concentrations of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). nih.govnih.gov Studies in various cell lines have consistently demonstrated this depletion. For instance, in hepatoma 3924A solid tumors, a single injection of this compound led to a rapid and marked depletion of GDP, GTP, and deoxyguanosine triphosphate (dGTP) pools. nih.gov This reduction in guanylates disrupts numerous cellular processes that are dependent on these molecules.

Concurrent with the depletion of the guanylate pool, this compound treatment leads to a significant accumulation of the IMPDH substrate, IMP. nih.gov In the aforementioned study on hepatoma 3924A, IMP pools expanded by as much as 15-fold. nih.gov This buildup is a direct consequence of the enzymatic blockade downstream.

Furthermore, this leads to an increase in the levels of 5-phosphoribosyl 1-pyrophosphate (PRPP). In the same hepatoma model, PRPP pools increased 8-fold. nih.gov The accumulation of PRPP is thought to be an indirect effect, potentially caused by the high levels of IMP inhibiting the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme in the purine salvage pathway that consumes PRPP. nih.gov

| Nucleotide Pool | Change Following this compound Treatment | Fold Change |

|---|---|---|

| GTP | Decreased | N/A |

| GDP | Decreased | N/A |

| dGTP | Decreased | N/A |

| IMP | Increased | ~15-fold |

| PRPP | Increased | ~8-fold |

Interruption of Macromolecular Synthesis

The profound alterations in nucleotide metabolism induced by this compound have significant downstream consequences, most notably the interruption of macromolecular synthesis, which is critical for cell division and survival.

DNA synthesis is critically dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs), including dGTP. Guanine nucleotides are essential precursors for both DNA and RNA synthesis. researchgate.net The this compound-induced depletion of the guanylate pool directly limits the availability of dGTP. Research has shown that the sustained depletion of dGTP pools is a key factor in the chemotherapeutic action of this compound. nih.gov By starving the cell of this essential building block, this compound effectively halts DNA replication, leading to an arrest of the cell cycle and ultimately inhibiting cellular proliferation.

Cellular and Molecular Responses to this compound Treatment

Modulation of Proto-oncogene Expression

This compound treatment modulates the expression of key proto-oncogenes, primarily as a consequence of its ability to deplete intracellular guanine nucleotide pools. nih.govnih.gov These genes, which are often overexpressed in cancer cells and play crucial roles in cell proliferation and survival, are sensitive to the levels of guanosine ribonucleotides. nih.gov

Treatment with this compound leads to a significant down-regulation of c-myc mRNA levels in various cancer cell lines. nih.govnih.gov In human HL-60 promyelocytic leukemia cells, this compound has been shown to induce this down-regulation. nih.gov Similarly, in rat hepatoma 3924A cells, which exhibit an 11-fold overexpression of the c-myc gene compared to normal liver tissue, this compound treatment resulted in a 3-fold reduction in c-myc gene expression after 12 hours. nih.gov This effect is directly linked to the this compound-induced decrease in GTP concentration. nih.govnih.gov The reduction in c-myc expression is considered an important part of the molecular changes that precede the induction of cellular differentiation and loss of proliferative capacity observed after this compound exposure. nih.govnih.gov

The effect of this compound on c-myb transcripts is distinct from its effect on c-myc. In studies with HL-60 cells, this compound treatment did not cause a detectable change in the level of the standard 3.8-kilobase c-myb transcripts. nih.gov However, the treatment resulted in the appearance of an additional, smaller c-myb mRNA transcript with an apparent size of 3.3 kilobases. nih.gov The emergence of this novel transcript suggests that this compound's impact on guanine nucleotide levels may affect the processing or transcription of the c-myb gene, leading to an alternative transcript, an effect not observed with several other differentiation-inducing agents. nih.gov This finding indicates that changes in c-myb expression can be dissociated from the down-regulation of c-myc during the induction of myeloid differentiation. nih.gov

The modulatory effects of this compound on proto-oncogene expression are critically dependent on the depletion of guanosine ribonucleotides. This has been demonstrated in experiments where guanosine is added back to this compound-treated cells. The addition of guanosine effectively prevents the this compound-induced down-regulation of c-myc transcripts. nih.gov Furthermore, guanosine supplementation also inhibits the appearance of the novel 3.3-kilobase c-myb transcript in HL-60 cells. nih.gov In K-562 leukemia cells, guanosine was also shown to be effective in preventing the actions of this compound, providing strong evidence that guanine nucleotides are centrally involved in the signaling pathways that regulate the expression of these proto-oncogenes. nih.gov

Table 1: Effect of this compound on Proto-oncogene Expression

| Gene | Cell Line | Effect of this compound | Reversibility with Guanosine |

|---|---|---|---|

| c-myc | HL-60 Promyelocytic Leukemia | Down-regulation of mRNA levels | Yes |

| c-myc | Rat Hepatoma 3924A | 3-fold reduction in expression | Not specified |

| c-myb | HL-60 Promyelocytic Leukemia | No change in 3.8-kb transcript; induction of a 3.3-kb transcript | Yes |

Induction of Cellular Differentiation

This compound is a potent inducer of cellular differentiation in certain cancer cell lines, pushing them toward a more mature, less proliferative phenotype. nih.govnih.gov This effect is a direct consequence of its mechanism of action, which involves the inhibition of IMP dehydrogenase and the subsequent depletion of the guanine nucleotide pool. nih.gov

In human HL-60 promyelocytic leukemia cells, treatment with 10 µM this compound induced a more differentiated phenotype, as confirmed by histochemical staining. nih.gov This differentiation was associated with a decrease in the expression of the myeloperoxidase gene, a loss of proliferative capacity, and reduced clonogenic survival. nih.gov The induced differentiation is consistent with a neutrophilic lineage, as evidenced by the expression of a specific phosphatidylinositol-sensitive Fc gamma-receptor III (FcRIII). nih.gov

Similarly, this compound can activate the erythroid differentiation program in K-562 human leukemia cells. nih.gov This process is initiated by early metabolic changes, including the reduction of IMP dehydrogenase activity and GTP concentration, which occur within the first six hours of treatment and precede the cells' commitment to differentiate. nih.govpnas.org

Table 2: Cellular Differentiation Markers Induced by this compound

| Cell Line | Differentiation Lineage | Key Markers and Observations |

|---|---|---|

| HL-60 | Myeloid (Neutrophilic) | Differentiated phenotype by histochemical staining; Decreased myeloperoxidase gene expression; Expression of Fc gamma-receptor III (FcRIII) |

| K-562 | Erythroid | Activation of erythroid-specific genes (e.g., A gamma-globin) |

Studies in Promyelocytic Leukemia Cell Lines (e.g., HL-60, K-562)

Research utilizing human promyelocytic leukemia cell lines, such as HL-60 and K-562, has been pivotal in elucidating the anticancer mechanisms of this compound. In these cell lines, this compound has been shown to be a potent inducer of cellular maturation and an inhibitor of proliferation. nih.gov

The primary molecular target of this compound is the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. scispace.comnih.gov this compound itself is not the active inhibitor. Intracellularly, it is metabolized into thiazole-4-carboxamide adenine dinucleotide (TAD), an analogue of nicotinamide adenine dinucleotide (NAD). nih.govnih.gov TAD then potently inhibits IMPDH, leading to a significant depletion of intracellular guanosine triphosphate (GTP) pools. scispace.comnih.gov

Studies on HL-60 cells have demonstrated that exposure to this compound leads to their differentiation, a process marked by an increased capacity for phagocytosis and the ability to reduce nitroblue tetrazolium (NBT). nih.gov This commitment to differentiation is linked to a transient delay in the G1 phase of the cell cycle. nih.gov In both HL-60 and K-562 cells, this compound treatment has been observed to down-regulate the expression of critical oncogenes, including ras and myc. nih.gov The effects of this compound on these cells, such as inhibition of proliferation and induction of differentiation, can be counteracted by the addition of guanosine, which replenishes the depleted GTP pools through the salvage pathway, confirming that the drug's primary mechanism is linked to GTP deprivation. nih.govnih.gov

| Cell Line | Primary Effect | Molecular Mechanism | Key Finding |

|---|---|---|---|

| HL-60 | Induction of differentiation, Inhibition of proliferation nih.gov | IMPDH inhibition, GTP depletion, Down-regulation of ras and myc oncogenes nih.govnih.gov | Commitment to differentiation is mediated during the G1 phase of the cell cycle. nih.gov |

| K-562 | Induction of apoptosis, Down-regulation of oncogenes nih.govnih.gov | IMPDH inhibition, GTP depletion, Down-regulation of ras and myc oncogenes nih.govnih.gov | Apoptosis is induced in a time- and dose-dependent manner. nih.gov |

Programmed Cell Death Induction

A crucial aspect of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis. This process is a direct consequence of the severe metabolic stress placed on cancer cells due to GTP depletion.

Apoptosis is executed by a family of proteases known as caspases. The process is generally divided into intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases, such as Caspase-3. nih.gov The intrinsic pathway is initiated by intracellular stress and involves the activation of an initiator caspase, Caspase-9. nih.govnih.gov Activated Caspase-9 then proceeds to cleave and activate Caspase-3, which in turn cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov While direct studies detailing this compound's specific activation of Caspase-3 and Caspase-9 are part of the broader understanding of apoptosis in leukemia cells, the induction of apoptosis by this compound in K562 cells is well-documented. nih.govwhiterose.ac.uk

The depletion of intracellular GTP pools is the central event that triggers the apoptotic cascade following this compound treatment. nih.gov GTP is essential for a myriad of cellular functions, including signal transduction mediated by G-proteins, DNA and RNA synthesis, and glycoprotein synthesis. scispace.comnih.gov By inhibiting IMPDH, this compound effectively starves the cell of this critical metabolite.

Research has shown a direct link between this compound-induced GTP depletion and the onset of apoptosis in K562 cells. nih.gov This apoptotic response can be prevented by supplying the cells with guanosine, which bypasses the IMPDH block and restores GTP levels. nih.gov Conversely, the apoptotic effect is enhanced by hypoxanthine (B114508), which competes with the salvage pathway enzyme, further exacerbating the GTP deficit. nih.gov This evidence strongly suggests that the impairment of specific signal transduction pathways, which are critically dependent on GTP, is a key factor in initiating apoptosis. nih.gov

Impact on Signal Transduction Pathways

The profound depletion of GTP caused by this compound has significant downstream consequences for cellular signal transduction, particularly affecting pathways reliant on phosphoinositides.

Phosphatidylinositol (PI) and phosphatidylinositol phosphate (B84403) (PIP) kinases are crucial enzymes in the phosphoinositide signaling pathway. They are responsible for phosphorylating phosphatidylinositol to generate important second messengers like phosphatidylinositol (4,5)-bisphosphate (PIP2) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3). wisc.edu These molecules regulate a wide array of cellular processes, including cell growth, proliferation, and survival. The activity of some of these kinases can be influenced by GTP-binding proteins.

One of the key second messengers derived from the phosphoinositide pathway is inositol (1,4,5)-trisphosphate (IP3). IP3 is generated from the hydrolysis of PIP2 by the enzyme phospholipase C (PLC). Studies have indicated that treatment with this compound can lead to a depression of the phosphatidylinositol pathway. nih.gov This is suggested by an observed inhibition of PLC activity, which would consequently lead to a decrease in the production of diacylglycerol (DAG) and IP3. nih.gov A reduction in IP3 concentration would disrupt intracellular calcium signaling, further contributing to the cellular stress and dysfunction that culminates in apoptosis.

| Pathway Component | Effect of this compound | Underlying Mechanism | Consequence |

|---|---|---|---|

| GTP Levels | Profound decrease scispace.com | Inhibition of IMPDH by the active metabolite TAD nih.gov | Disruption of GTP-dependent processes, induction of apoptosis nih.gov |

| Phospholipase C (PLC) | Suggested inhibition nih.gov | Likely indirect effect of GTP depletion on G-protein coupled PLC activation | Reduced production of second messengers |

| IP3 Concentration | Inferred decrease | Result of inhibited PLC activity nih.gov | Altered intracellular calcium signaling |

Targeting of Akt/mTOR Pathway

While this compound does not directly inhibit the components of the Akt/mTOR pathway, its efficacy is critically linked to the activation state of this signaling cascade. The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, promoting anabolic processes like protein and ribosome synthesis, which are heavily dependent on a steady supply of nucleotides.

Recent research has revealed that cancer cells with uncontrolled mTORC1 activation exhibit a heightened dependency on de novo guanylate synthesis to sustain their high proliferative rate. nih.gov This creates a specific vulnerability that can be exploited by IMPDH inhibitors like this compound.

Mechanism of Action:

In cancer cells with a hyperactive mTORC1 pathway, often due to mutations in tumor suppressors like TSC1 or TSC2, the demand for GTP is significantly elevated. This compound, by inhibiting IMPDH, severely restricts the supply of GTP. This leads to a state of acute metabolic stress and sustained DNA replication stress, culminating in DNA damage and the induction of apoptosis. nih.gov Therefore, the antitumor effect of this compound is selectively cytotoxic to cells and tumors characterized by uncontrolled mTORC1 signaling. nih.gov

Conversely, the inhibition of mTORC1 has been shown to protect cancer cells from the apoptosis-inducing effects of IMPDH inhibitors. By shutting down mTORC1 activity with drugs like rapamycin, the cellular demand for nucleotides is reduced, thereby counteracting the guanylate-depleting effects of this compound. nih.gov This inverse relationship underscores that the activation status of the mTOR pathway is a key determinant of cellular sensitivity to this compound.

| mTORC1 Status | Cellular Requirement for Guanylates | Effect of this compound (IMPDH Inhibitor) | Reference |

|---|---|---|---|

| Hyperactive (e.g., TSC2-deficient cells) | High | Increased replication stress, DNA damage, and selective apoptosis | nih.gov |

| Inhibited (e.g., by Rapamycin) | Low | Protection from apoptosis, reduced sensitivity to IMPDH inhibition | nih.gov |

Effects on MicroRNA Expression (e.g., miR-204 upregulation)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression post-transcriptionally and are often dysregulated in cancer. nih.gov They can function as either oncogenes or tumor suppressors, making them attractive targets for therapeutic intervention. frontiersin.org

However, based on currently available scientific literature, there are no specific studies that have investigated or established a direct link between the administration of this compound and alterations in the expression of microRNAs. Comprehensive searches of research databases have not yielded reports on global miRNA profiling in this compound-treated cells or investigations into the compound's effect on specific miRNAs, including the tumor-suppressive miR-204. Therefore, a mechanistic action of this compound involving the upregulation of miR-204 or other microRNAs has not been documented.

Preclinical Efficacy and Selectivity Studies

In Vitro Antiproliferative Activity in Cancer Cell Lines

In vitro studies have demonstrated the antiproliferative effects of tiazofurin (B1684497) across a range of human tumor cell lines. mdpi.com

Activity Spectrum Across Various Human Tumor Cell Lines (e.g., Leukemia, Colon, Lung, Ovarian, Renal, Breast, Melanoma, Oral Cancer)

This compound has shown in vitro activity against numerous human cancer cell lines, including those derived from leukemia, colon, lung, ovarian, renal, breast, and melanoma. mdpi.com Studies have also investigated its effects on oral cancer cell lines. ajol.inforesearchgate.net this compound has been observed to induce differentiation in human promyelocytic leukemia cell line HL60 and erythroleukemia cell line K-562. mdpi.com

Cytotoxicity Profiles and Concentration-Dependent Effects

This compound exhibits cytotoxic effects on cancer cells in a concentration-dependent manner. ajol.inforesearchgate.net For instance, in oral cancer cell lines SCC-VII and SCC-25, this compound treatment at increasing concentrations (0.25 µM to 2.0 µM) resulted in a dose-dependent reduction in cell proliferation. At a concentration of 2.0 µM, this compound reduced the proliferation of SCC-VII cells to 25% and SCC-25 cells to 22%. ajol.inforesearchgate.net

The extent of intracellular accumulation of TAD, the active metabolite, appears to be a significant determinant of this compound's cytotoxicity in vitro. In studies with human lung cancer cell lines, those deemed "sensitive" to this compound accumulated approximately 10 times higher concentrations of TAD compared to "resistant" lines. nih.gov This accumulation correlated with greater inhibition of IMPDH and more pronounced depletion of guanosine (B1672433) nucleotide pools in the sensitive lines. nih.gov

Here is an interactive table summarizing the concentration-dependent effect of this compound on oral cancer cell viability based on the provided data:

Studies also indicate that this compound induces apoptosis in oral carcinoma cells, increasing the activation levels of caspase-3 and caspase-9. ajol.inforesearchgate.net

Studies on DNA Damage Induction (e.g., Comet Assay)

Investigations using the comet assay have evaluated the ability of this compound to induce DNA damage in vitro. Studies on human whole blood cells exposed to this compound demonstrated a significant level of DNA damage in a concentration-dependent manner after a 30-minute exposure. researchgate.netnih.govacs.org The tested concentrations (1 µM/mL, 2 µM/mL, and 5 µM/mL) were found to be significantly comet-forming compared to untreated cells. nih.gov A concentration-related increase in DNA migration was observed, with the highest tested concentration showing a statistically significantly greater level of DNA damage. These findings indicate that this compound can induce a genotoxic effect under these in vitro conditions. nih.govacs.org

In Vivo Antitumor Activity in Murine Models

This compound has demonstrated in vivo antitumor activity in several murine tumor models. mdpi.com

Efficacy in Lewis Lung Carcinoma

This compound has shown effectiveness against murine Lewis lung carcinoma (LLC), a tumor model often refractory to many chemotherapeutic agents. In intravenously inoculated Lewis lung carcinoma, this compound proved to be curative in some studies, leading to a high percentage of long-term, tumor-free survivors over a broad dosage range. This compound treatment also significantly decreased the number of metastases in muscle-lung and spleen-liver metastasis models of Lewis lung carcinoma. In one study, a single dose of this compound resulted in a significant survival advantage, with a proportion of animals remaining disease-free. Intermittent administration of this compound also led to a significant prolongation of median survival.

Efficacy in Hepatoma Models (e.g., Hepatoma 3924A)

This compound has exhibited potent cytotoxic and antitumor activity against hepatoma 3924A carried in rats. Studies on resistant hepatoma 3924A cell lines have provided insights into potential resistance mechanisms, including increased IMPDH activity, elevated guanylate pools, decreased de novo guanylate synthesis, expanded guanylate salvage capacity, reduced this compound transport, and decreased NAD pyrophosphorylase activity. Despite the emergence of resistance, this compound initially showed significant activity in this model. The active metabolite TAD has been shown to interact with IMPDH purified from rat hepatoma 3924A, binding to the NADH site with high affinity.

Efficacy in Murine Leukemia Models (e.g., P388, L1210)

Preclinical studies have demonstrated the efficacy of this compound against several murine tumors, including the P388 and L1210 murine leukemias. In vivo cytotoxicity was observed in these models. mdpi.comnih.gov this compound was found to be most efficacious against hematological malignancies. mdpi.com Studies comparing the pharmacological effects and metabolism of this compound in the NCI rodent tumor panel, which included the sensitive P388 and L1210 leukemias, showed that intraperitoneal administration of this compound resulted in a significantly greater accumulation of TAD in sensitive lines compared to resistant ones. nih.gov In L1210 leukemia-bearing mice, in vivo studies demonstrated a 168% increase in lifespan at a dose of 25 mg/kg of a related compound, thiophenfurin (B1242058), which also inhibits IMPDH.

Studies on Selective Accumulation of TAD in Sensitive Tissues

Selective accumulation of TAD in leukemia cells compared to normal leukocytes has been observed. mdpi.comnih.gov This selective accumulation contributes to the differential sensitivity of these cells to this compound. Studies comparing human leukemic leukocytes to normal ones showed that leukemic cells produced over 20-fold higher concentrations of TAD than normal leukocytes when incubated with labeled this compound. nih.gov This higher TAD production in leukemic cells correlated with a decrease in GTP pools (to 48-79%), whereas no significant change was observed in normal leukocytes. nih.gov This indicates a selective response to this compound in human normal and leukemic leukocytes. nih.gov The determinants of selectivity of this compound action in hepatoma and liver also entail the high concentrations of TAD observed in the hepatoma after this compound injection. capes.gov.br This is attributed to the high ratios of the activities of NAD pyrophosphorylase/phosphodiesterase in the tumors. capes.gov.br

Synergistic and Additive Effects with Other Agents in Preclinical Models

Synergistic and additive effects have been observed when this compound is combined with other therapeutic agents in preclinical models. This approach aims to enhance the antitumor activity and overcome potential resistance mechanisms.

Combinations with Other Antimetabolites and Alkylating Agents

Therapeutic synergism of this compound has been investigated in combination with antimetabolites and alkylating agents against sensitive and resistant P388 leukemia in mice. nih.gov Combinations of this compound with cisplatin (B142131) (an alkylating agent) or the 5'-palmitate of 1-beta-D-arabinofuranosylcytosine (ara-C, an antimetabolite) were evaluated against the parent P388/O leukemia line. nih.gov this compound plus 6-thioguanine (B1684491) (an antimetabolite) was evaluated against an ara-C-resistant P388 line. nih.gov Optimal treatment with these combinations resulted in tumor burden reductions that were significantly greater than those achieved with the single agents alone. nih.gov For instance, tumor burden reductions were greater by 1 to 7 orders of magnitude. nih.gov Trimidox, another inhibitor, has demonstrated synergistic effects with this compound, adriamycin, streptozotocin, ara-C, cisplatin, and cyclophosphamide (B585) in leukemia models. nih.gov

Interactions with Guanine (B1146940), Guanosine, and Deoxyguanosine Analogues

This compound, as a modulator of cellular guanine nucleotide pools, has been shown to affect the utilization of certain guanine, guanosine, and deoxyguanosine analogues. nih.gov Studies using Chinese hamster ovary cells and hypoxanthine (B114508) guanine phosphoribosyltransferase (HGPRTase)-deficient variants demonstrated that this compound treatment enhanced the formation of 3-deazaGTP from 3-deazaguanosine (B53920) and increased the ratio of 3-deazaGTP/GTP. nih.gov this compound also stimulated the utilization of deoxyguanosine by HGPRTase-deficient cells, leading to greatly increased cytotoxicity of 2'-deoxy-3-deazaguanosine and arabinosylguanine. nih.gov These findings suggest the potential usefulness of this compound in sequential combination with appropriate guanosine and deoxyguanosine analogues. nih.gov

Synergism with Retinoic Acid and Ribavirin (B1680618)

Synergy has been observed in preclinical tissue culture studies combining this compound with retinoic acid in HL-60 cells. nih.govnih.gov This combination provided a synergistic impact on differentiation and cytotoxicity. nih.gov The mechanisms of action of this compound and retinoic acid were found to differ, as only the effects of this compound were counteracted by guanosine. nih.gov Both this compound and retinoic acid caused differentiation of HL-60 leukemic cells and inhibited cell proliferation. nih.gov

The combination of ribavirin and this compound has also shown synergistic or additive effects. researchgate.netnih.gov Ribavirin, which also inhibits IMPDH at the IMP site, has been shown to prolong the IMP-depressing action of this compound in rat bone marrow cells. nih.gov In an animal model of multiple sclerosis (experimental autoimmune encephalomyelitis), the combined treatment with ribavirin and this compound attenuated disease severity, mononuclear cell infiltration, and demyelination. researchgate.net Ribavirin and this compound inhibit IMPDH via their active metabolites binding to different sites on the enzyme, which rationalizes the enhanced effects observed in combination therapy. core.ac.uk

Studies on Other Biological Activities

Beyond its primary role as an IMPDH inhibitor and its effects on leukemia, this compound has been investigated for other biological activities. Tiazole-based compounds, including this compound, have been recognized for a broad spectrum of activities. researchgate.nettaylorandfrancis.com this compound has been reported to have anti-orthopoxvirus and anti-variola activities. medchemexpress.com In vitro studies have shown considerable antiglioma and antiangiogenic activity of this compound. core.ac.uk this compound has also been shown to modify the central regulation of motor activity, possibly by influencing dopaminergic transmission, in studies on basal and amphetamine-induced motor activity in rats. researchgate.net

This compound induced differentiation of human promyelocytic leukemia cell line HL60 and the erythroleukemia cell line K-562. mdpi.comnih.gov this compound-mediated cell differentiation in K-562 cells is a multistep process, involving early metabolic changes and down-regulation of the c-Ki-ras protooncogene. researchgate.net Guanosine was effective in preventing the action of this compound in inducing differentiation, indicating the critical involvement of guanine nucleotides. researchgate.net

Interactive Data Table: Preclinical Efficacy in Murine Leukemia Models

| Murine Leukemia Model | Observed Efficacy | Key Findings | Source |

| P388 | Efficacious | In vivo cytotoxicity observed. mdpi.comnih.gov Greater TAD accumulation in sensitive cells. nih.gov | mdpi.comnih.govnih.gov |

| L1210 | Efficacious | In vivo cytotoxicity observed. mdpi.comnih.gov Greater TAD accumulation in sensitive cells. nih.gov Increased lifespan with related compound. | mdpi.comnih.govnih.gov |

Interactive Data Table: Selective Accumulation of TAD

| Cell Type | TAD Production (pmoles/10^9 cells/hr) | GTP Pool Change after this compound | Selectivity | Source |

| Normal Leukocytes | 27.0 ± 8.3 | No change | Less sensitive | nih.gov |

| Leukemic Leukocytes | 551.3 ± 71.8 (ANLL) | Decreased (48-79%) | More sensitive | nih.gov |

| Leukemic Leukocytes | 755.9 ± 94.1 (ALL) | Decreased (48-79%) | More sensitive | nih.gov |

Interactive Data Table: Synergistic/Additive Effects in Preclinical Models

| Combination Partner | Preclinical Model/Cell Line | Observed Effect | Key Findings | Source |

| Cisplatin | P388 leukemia | Therapeutic Synergism | Greater tumor burden reduction than single agent. nih.gov | nih.gov |

| Ara-C (5'-palmitate) | P388 leukemia | Therapeutic Synergism | Greater tumor burden reduction than single agent. nih.gov | nih.gov |

| 6-Thioguanine | Ara-C-resistant P388 leukemia | Therapeutic Synergism | Greater tumor burden reduction than single agent. nih.gov | nih.gov |

| Trimidox | Leukemia models | Synergistic effects | Synergism with various agents including this compound. nih.gov | nih.gov |

| 3-Deazaguanosine | Chinese hamster ovary cells | Enhanced utilization | Increased 3-deazaGTP formation and 3-deazaGTP/GTP ratio. nih.gov | nih.gov |

| Deoxyguanosine | HGPRTase-deficient CHO cells | Stimulated utilization | Increased cytotoxicity of analogues. nih.gov | nih.gov |

| Retinoic Acid | HL-60 cells | Synergism | Synergistic impact on differentiation and cytotoxicity. nih.govnih.gov | nih.govnih.gov |

| Ribavirin | Rat bone marrow cells, EAE model | Additivity or Synergism | Prolonged IMP-depressing action, attenuated disease severity in EAE. researchgate.netnih.govcore.ac.uk | researchgate.netnih.govcore.ac.uk |

Antiviral Effects in In Vitro and Animal Models (e.g., Togaviruses, Bunyaviruses, Arenaviruses)

This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside analog that has demonstrated antiviral activity against a range of RNA viruses, particularly those belonging to the Togaviridae, Bunyaviridae, and Arenaviridae families nih.govnih.gov. Its mechanism of action is primarily attributed to its intracellular conversion to an active metabolite, thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD). TAD acts as a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides researchgate.netmdpi.comasm.orgmostwiedzy.pl. Inhibition of IMPDH leads to a depletion of intracellular GTP pools, which are essential for viral RNA and DNA synthesis, thus disrupting viral replication researchgate.netasm.orgmostwiedzy.pl.

In Vitro Studies:

Studies have investigated the efficacy of this compound against various viruses within these families using in vitro cell culture systems. For instance, this compound has shown potent antiviral activity against Hantaan virus (HTNV), a bunyavirus, in Vero E6 cells asm.orgnih.gov. Research indicates that this compound, along with other IMPDH inhibitors like selenazofurin (B1681613) and mycophenolic acid (MPA), can reduce intracellular GTP levels in infected cells asm.org.

Combinations of this compound with other antiviral agents, such as ribavirin, have been explored for potential synergistic effects. In vitro studies have demonstrated that combinations of ribavirin and this compound exhibit synergistic antiviral effects against certain togaviruses and arenaviruses, including yellow fever virus and Japanese encephalitis virus nih.gov. Additive effects were observed against other viruses like Korean hemorrhagic fever virus nih.gov.

However, the antiviral activity of this compound can vary depending on the specific virus and cell type. For example, in a study evaluating antiviral activity against Crimean-Congo hemorrhagic fever virus (CCHFV), a bunyavirus, this compound did not show significant antiviral activity in SW-13 cells, while ribavirin did inhibit viral replication psu.edu.

In Vivo Studies:

Preclinical studies in animal models have also been conducted to assess the in vivo efficacy of this compound against infections caused by these RNA viruses. While ribavirin has been more extensively studied and shown significant inhibitory effects against various bunyaviruses and arenaviruses in laboratory animal models, this compound has also appeared to have in vivo activity against certain exotic RNA viruses nih.govcapes.gov.br.

Research involving combinations of ribavirin and this compound in animal models infected with togaviruses, bunyaviruses, and arenaviruses has indicated synergistic antiviral effects nih.govjst.go.jp. These findings suggest that combining this compound with other nucleoside analogs could be a promising strategy for treating infections caused by these viruses.

Detailed research findings on the in vitro antiviral activity of this compound and its combinations against specific viruses are summarized in the table below:

Table 1: In Vitro Antiviral Activity of this compound and Combinations

| Virus | Family | Cell Line | Compound(s) | Effect | Citation |

| Hantaan virus (HTNV) | Bunyaviridae | Vero E6 | This compound | Potent inhibition | asm.orgnih.gov |

| Yellow fever virus | Togaviridae | Vero-76 | Ribavirin + this compound | Synergistic | nih.gov |

| Japanese encephalitis virus | Togaviridae | Vero-76 | Ribavirin + this compound | Synergistic | nih.gov |

| Korean hemorrhagic fever virus | Bunyaviridae | LLC-MK2 | Ribavirin + this compound | Additive | nih.gov |

| Crimean-Congo hemorrhagic fever virus (CCHFV) | Bunyaviridae | SW-13 | This compound | No significant activity | psu.edu |

Note: The interactive nature of the table is simulated here. In a live environment, this table would allow for sorting and filtering.

Further detailed research findings highlight the impact of this compound on intracellular nucleotide levels. Studies have shown that this compound treatment leads to a significant reduction in GTP levels in infected cells, consistent with its mechanism of IMPDH inhibition asm.org. This depletion of the GTP pool is considered a key factor in its antiviral effects against RNA viruses that rely heavily on host cell nucleotide synthesis for replication.

While this compound has shown promise in preclinical studies, particularly in combination with other antivirals, its efficacy can be virus-specific, and further research is needed to fully understand its potential and limitations against a broader range of togaviruses, bunyaviruses, and arenaviruses in various in vitro and in vivo settings.

Mechanisms of Acquired and Intrinsic Resistance to Tiazofurin

Biochemical Alterations Leading to Resistance

Biochemical changes observed in resistant cells typically result in a lower effective concentration of TAD at its site of action or a reduced sensitivity of IMPDH to inhibition by TAD.

A primary mechanism conferring resistance is a reduction in the intracellular levels of the active metabolite, TAD. nih.govnih.govnih.gov This can arise from either impaired synthesis or enhanced degradation of TAD within the cell.

The conversion of tiazofurin (B1684497) to its active form, TAD, involves a two-step enzymatic process. The final and crucial step is catalyzed by NAD pyrophosphorylase (also known as nicotinamide (B372718) mononucleotide adenylyltransferase, NMNATase), which facilitates the linkage of thiazole-4-carboxamide (B1297466) ribosyl monophosphate (TRMP) with ATP. mdpi.comaacrjournals.org Research has consistently demonstrated a strong correlation between decreased NAD pyrophosphorylase activity and the development of resistance to this compound in various cell lines, including human myelogenous leukemic K562 cells and hepatoma 3924A cells. nih.govnih.govaacrjournals.orgpopline.orgaacrjournals.org This reduction in enzyme activity directly leads to a diminished rate of TAD synthesis, consequently lowering its intracellular concentration. nih.govnih.govaacrjournals.org

Illustrative data from studies on resistant cell lines highlight this mechanism:

| Cell Line | NAD Pyrophosphorylase Activity (% of Sensitive Cells) | TAD Concentration (% of Sensitive Cells) | Reference |

| K562 resistant variants | ~10% | <10% | nih.govaacrjournals.orgaacrjournals.org |

| Hepatoma 3924A resistant line | ~53% | ~50% | nih.gov |

An additional factor contributing to reduced intracellular TAD accumulation is the increased enzymatic degradation of TAD. A soluble phosphodiesterase, sometimes referred to as TAD-phosphodiesterase, is responsible for the hydrolysis of TAD. taylorfrancis.comptbioch.edu.plnih.govnih.gov Elevated levels or enhanced activity of this phosphodiesterase have been observed in this compound-resistant tumor cells, resulting in a more rapid breakdown of TAD and consequently lower intracellular concentrations. taylorfrancis.comnih.govaacrjournals.orgnih.govnih.gov This increased degradation pathway acts in concert with reduced synthesis to limit the availability of TAD within the resistant cells. nih.gov

The uptake of this compound into cells, being a nucleoside analog, is facilitated by specific nucleoside transporters located on the cell membrane. ebi.ac.ukscilit.com A reduction in the efficiency of this compound transport into the cell can also contribute to diminished intracellular TAD accumulation and, subsequently, lead to resistance. Studies have indicated that a decrease in the maximum velocity (Vmax) of this compound uptake has been observed in resistant cell lines, suggesting an alteration in the capacity of the transport system for the drug. nih.govnih.govaacrjournals.org While the Michaelis constant (Km) for this compound transport may not show significant changes, a reduced Vmax points towards a lower rate of drug entry into the resistant cells. nih.govaacrjournals.org

Resistance can also be mediated by alterations in the target enzyme, IMPDH, rendering it less susceptible to inhibition by TAD.

An increase in the catalytic activity or expression levels of IMPDH is a significant mechanism contributing to this compound resistance. scispace.comnih.govnih.govplos.org Higher cellular levels of IMPDH enzyme can effectively counteract the inhibitory effects of TAD, allowing the cell to maintain sufficient levels of guanine (B1146940) nucleotides necessary for proliferation. scispace.comnih.govnih.gov Increased IMPDH activity can result from mechanisms such as gene amplification or increased transcription and translation leading to higher mRNA and protein expression levels. nih.govplos.orgnih.gov This phenomenon has been documented in various resistant cell lines and in leukemic cells obtained from patients who experienced relapse after treatment with this compound. scispace.comnih.govnih.govnih.gov

Specific examples from research illustrate this mechanism:

| Cell Line / Condition | IMPDH Activity (fold increase vs. sensitive/pretreatment) | IMPDH Protein/mRNA Expression (fold increase) | Reference |

| Hepatoma 3924A resistant line | 2- to 3-fold | Not specified in source | nih.gov |

| Cells expressing p210 bcr-abl | 1.5- to 2.3-fold | ~2-fold (protein), Increased mRNA (IMPDH II) | nih.gov |

| Leukemic cells after relapse on this compound | Marked increases | Increased mRNA expression | scispace.comnih.gov |

| IMPDH2-overexpressing osteosarcoma cells | Not specified in source | Overexpression (IMPDH2) | plos.org |

This elevated IMPDH capacity necessitates higher concentrations of TAD to achieve the desired level of enzyme inhibition and subsequent depletion of guanine nucleotide pools, thereby conferring a resistant phenotype. scispace.comnih.govnih.gov

Reprogramming of Purine (B94841) Metabolism

Resistance to this compound is frequently associated with profound alterations in cellular purine metabolism, allowing resistant cells to maintain sufficient guanylate pools despite IMPDH inhibition. This metabolic reprogramming involves several key changes, including elevated guanylate pools, expansion of guanine salvage pathways, and compensatory mechanisms affecting de novo synthesis.

Elevated Guanylate Pools

A hallmark of this compound resistance in various cell lines, including hepatoma and leukemia cells, is the presence of elevated steady-state guanylate pools (GMP, GDP, and GTP). In resistant hepatoma 3924A cells, for instance, guanylate pools were found to be elevated approximately 3-fold compared to sensitive cells. Similarly, in patients refractory to this compound treatment, IMPDH activity remained elevated and GTP pools were not significantly depressed. These increased guanylate levels can counteract the inhibitory effect of TAD on IMPDH by mass action or by fulfilling the cellular requirements for GTP, thereby bypassing the need for de novo synthesis.

Data Table: Guanylate Pool Levels in Sensitive vs. Resistant Cells (Generate an interactive data table based on the following illustrative data, which reflects findings from sources like and)

| Cell Line/Condition | Relative Guanylate Pool Levels (vs. Sensitive/Pretreatment) | Key Metabolites Elevated |

| Resistant Hepatoma 3924A | ~3-fold increase | GMP, GDP, GTP |

| Leukemic Cells (Refractory) | Not significantly depressed (<20% of pretreatment) | GTP |

Expansion of Guanine Salvage Pathways

Another critical mechanism contributing to this compound resistance is the expansion of guanine salvage pathways. The salvage pathway utilizes preformed guanine and hypoxanthine (B114508) to synthesize guanylate nucleotides, offering an alternative route that circumvents the IMPDH-catalyzed step inhibited by this compound. Resistant cells demonstrate an increased capacity for synthesizing guanylates from salvaged guanine. This enhanced salvage capacity allows resistant cells to maintain adequate levels of GMP, GDP, and GTP even when the de novo synthesis pathway is blocked by TAD. Studies have indicated that increased synthesis of guanylates from salvaging preformed guanine plays a significant role in resistance in various cell lines, including hepatoma and leukemia.

Decreased De Novo Guanylate Synthesis (Compensatory Mechanisms)

While this compound directly targets de novo guanylate synthesis via IMPDH inhibition, resistant cells may also exhibit alterations in this pathway as a compensatory response or consequence of other metabolic changes. Some studies in resistant hepatoma cells have noted a decrease in the de novo synthesis of guanylate. However, the primary compensatory mechanism enabling survival in the presence of this compound appears to be the enhanced capacity of the guanine salvage pathway, which effectively bypasses the inhibited de novo route and maintains guanylate pools. The elevated levels of IMP observed in sensitive cells following this compound treatment due to the IMPDH block are significantly less pronounced or absent in resistant cells, further indicating a shift away from reliance on the de novo pathway from IMP to XMP to GMP.

Genetic and Epigenetic Factors in Resistance Development

The development of this compound resistance is a complex process influenced by underlying genetic and epigenetic alterations that lead to the observed metabolic reprogramming. These factors contribute to stable or transient resistance phenotypes in cell populations.

Gene Expression Changes in Resistant Cell Lines

Resistant cell lines often display significant changes in gene expression profiles compared to their sensitive counterparts. A key finding in this compound-resistant cells is the increased activity of IMPDH, the target enzyme. This increased activity is often a result of elevated enzyme levels, suggesting altered expression of the IMPDH gene. For example, resistant hepatoma cells showed a 2- to 3-fold increase in IMPDH activity.

Beyond IMPDH, changes in the expression of genes involved in other aspects of purine metabolism, such as those in the salvage pathway, are also observed, supporting the increased capacity for guanine salvage. Additionally, studies have indicated alterations in the expression of certain protooncogenes, such as c-Ki-ras, in leukemia cells treated with this compound, which may be linked to the perturbations in GTP metabolism. Changes in the expression of specific proteins, including prostasomal proteins and keratins like keratin (B1170402) 17, have also been noted in cancer cells treated with IMPDH inhibitors like this compound, suggesting broader impacts on cellular differentiation pathways that might be involved in resistance or response.

Spontaneous Emergence of Resistance in Cell Culture

Resistance to this compound can emerge spontaneously within cell populations even in the absence of direct drug selection pressure. This spontaneous emergence suggests that inherent genetic instability or epigenetic mechanisms can lead to the development of resistant subclones. While drug-induced metabolic adaptation is a significant factor, the presence of spontaneously resistant cells highlights the potential for pre-existing variations or the ease with which resistance-conferring alterations can arise. In hepatoma 3924A cells, resistance induced by this compound gradually decreased when the drug was removed, with sensitivity returning after approximately 50 passages, indicating a degree of reversibility in this drug-induced adaptation. However, resistance in leukemia cell lines has been reported to be stable and not require the continuous presence of the drug to be maintained. This difference may reflect variations in the underlying genetic or epigenetic mechanisms driving resistance in different cell types.

Data Table: Characteristics of this compound Resistance in Different Cell Lines (Generate an interactive data table based on the following illustrative data, reflecting findings from sources like and)

| Cell Line | Resistance Induction | IMPDH Activity in Resistant Cells (vs. Sensitive) | Guanylate Pools in Resistant Cells (vs. Sensitive) | Guanine Salvage Capacity in Resistant Cells | Stability of Resistance (in absence of drug) |

| Hepatoma 3924A | Drug-induced | Increased (2-3 fold) | Elevated (~3 fold) | Expanded | Reverts to sensitive state |

| Murine Leukemia L1210 | Drug-induced | Not explicitly quantified in source, but altered gene expression noted | Increased | Increased | Stable |

| Murine Leukemia P388 | Drug-induced | Not explicitly quantified in source, but altered gene expression noted | Increased | Increased | Stable |

Reversion of Resistance in Absence of Drug Selection Pressure

Resistance to this compound, a nucleoside analog that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), can arise through various mechanisms, including altered drug metabolism and transport, as well as changes in the target enzyme or nucleotide pools. While resistance in some cell lines appears stable and does not require continuous drug exposure to be maintained, other cell lines demonstrate a reversion to sensitivity upon removal of the drug selection pressure. nih.gov

Studies investigating this compound-induced resistant cell lines have revealed differing behaviors regarding resistance stability. In resistant lines of leukemia L1210 and P388, resistance was found to be stable even in the absence of the drug. nih.gov This suggests that the underlying genetic or epigenetic alterations conferring resistance in these lines are maintained independently of this compound pressure.

In contrast, the this compound-induced resistant hepatoma 3924A cell line exhibited a gradual decrease in resistance when cultured without this compound. nih.govnih.gov This reversion to a sensitive state occurred over approximately 50 passages in the absence of the drug. nih.gov This observation suggests that the resistance mechanisms in hepatoma 3924A cells represent a drug-induced metabolic adaptation rather than stable genetic changes. nih.gov The biochemical alterations associated with resistance in these cells, such as increased IMPDH activity, elevated guanylate pools, decreased this compound transport, and reduced NAD pyrophosphorylase activity, appear to be reversible. nih.govnih.gov The return to sensitivity is accompanied by a reversal of these biochemical changes towards the profile of the sensitive parent line.

This difference in resistance stability between cell lines highlights the heterogeneity of resistance mechanisms. In cases where resistance is a metabolic adaptation, the removal of the selective pressure allows the cellular machinery to revert to a state that is more sensitive to the drug, likely due to the metabolic burden or fitness cost associated with maintaining the resistant phenotype in a drug-free environment. acs.org

While specific quantitative data on the rate or extent of reversion across different passages for hepatoma 3924A is primarily described textually in the search results, the key finding is the qualitative observation of a return to sensitivity over approximately 50 passages without drug exposure. nih.gov

Table 1: Stability of this compound Resistance in Different Cell Lines

| Cell Line | Resistance Stability in Absence of Drug | Time/Passages for Reversion (if applicable) | Associated Mechanisms (in resistant state) |

| Leukemia L1210 | Stable | Not applicable | Reduced TAD content, decreased NAD pyrophosphorylase activity, increased guanine salvage. nih.gov |

| Leukemia P388 | Stable | Not applicable | Reduced TAD content, decreased NAD pyrophosphorylase activity, increased guanine salvage. nih.gov |

| Hepatoma 3924A | Reverts to sensitive state | Approximately 50 passages | Increased IMPDH activity, elevated guanylate pools, decreased this compound transport, reduced NAD pyrophosphorylase activity, expanded guanylate salvage. nih.govnih.gov |

The reversion of resistance in the absence of drug pressure in certain cell types suggests potential strategies for overcoming resistance, such as intermittent drug scheduling or combination therapies that exploit the vulnerabilities of resistant cells when the primary selective pressure is removed. However, further research is needed to fully understand the molecular mechanisms driving this reversion and its clinical implications.

Design and Research of Tiazofurin Analogues and Derivatives

Synthetic Methodologies for Tiazofurin (B1684497) Analogues

The synthesis of this compound analogues involves various strategies depending on the specific modification being introduced. General approaches often involve the construction of the modified heterocyclic base and its subsequent coupling with a suitably protected sugar moiety, or the modification of the sugar unit before or after glycosylation.

One general method for synthesizing this compound involves the treatment of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl (B98337) cyanide, followed by treatment with hydrogen sulfide. This intermediate is then cyclized with ethyl bromopyruvate, and the protecting groups are removed, followed by amide-ester interchange with ammonia (B1221849) to yield this compound. wikipedia.org

Modifications of the Heterocyclic Aglycon Moiety

Modifications to the thiazole (B1198619) ring of this compound have explored the impact of changing the heteroatoms or substituting different groups on the ring. These alterations can influence the binding affinity to IMPDH and the metabolic fate of the analogue.

Selenazofurin (B1681613) (Selenazole Analogue)

Selenazofurin is an analogue of this compound where the sulfur atom in the thiazole ring is replaced by a selenium atom nih.gov. This modification results in a selenazole ring as the heterocyclic aglycon. Selenazofurin is also known as 2-beta-D-ribofuranosylselenazole-4-carboxamide. nih.gov

Selenazofurin is metabolized to selenazole-4-carboxamide adenine (B156593) dinucleotide (SAD), which is an isosteric analogue of TAD, the active metabolite of this compound acs.org. Research has shown that SAD is a potent inhibitor of human IMPDH type I and II, with inhibitory potency greater than or equal to that of TAD acs.org.

Furanfurin (Furan Analogue)

Furanfurin is a this compound analogue where the thiazole ring is replaced by a furan (B31954) ring, resulting in a furan-3-carboxamide (B1318973) attached to the ribofuranosyl sugar nih.govresearchgate.net. Its chemical name is 5-β-D-ribofuranosylfuran-3-carboxamide. acs.org

The synthesis of furanfurin can be achieved through direct C-glycosylation of ethyl 3-furan-carboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose catalyzed by stannic chloride, followed by conversion of the ethyl ester to the corresponding amide researchgate.netnih.gov.

Research findings indicate that furanfurin is significantly less active compared to this compound and thiophenfurin (B1242058) in inhibiting IMPDH and exhibiting cytotoxicity nih.govresearchgate.netnih.gov. Studies on the NAD analogue of furanfurin (FFAD) showed poor conversion to the dinucleotide in target cells and/or failure of the dinucleotide to inhibit the enzyme effectively acs.org.

Thiophenfurin (Thiophene Analogue)

Thiophenfurin is an analogue of this compound where the thiazole ring is replaced by a thiophene (B33073) ring, specifically a thiophene-3-carboxamide (B1338676) linked to the ribofuranosyl sugar nih.govresearchgate.net. It is also known as 5-(beta-D-ribofuranosyl)thiophene-3-carboxamide. nih.govontosight.ai

The synthesis of thiophenfurin is similar to that of furanfurin, involving the direct C-glycosylation of ethyl 3-thiophencarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose catalyzed by stannic chloride, followed by amidation researchgate.netnih.gov.

Thiophenfurin has shown cytotoxic activity in vitro against various human and murine cancer cell lines at concentrations comparable to this compound nih.govresearchgate.net. It inhibits IMPDH and leads to an increase in IMP pools and a decrease in GTP levels in cancer cells nih.govresearchgate.net. Thiophenfurin is converted to its NAD analogue (TFAD), which also exhibits inhibitory effects on IMPDH type I and II acs.org. Research suggests that the presence of a sulfur atom in the heterocycle at a specific position relative to the glycosidic bond is important for cytotoxicity and IMPDH activity. nih.govresearchgate.netnih.gov

Data Table: Activity Comparison of Heterocyclic Analogues

| Compound | Heterocyclic Aglycon | In vitro Cytotoxicity (e.g., K562 cells) | IMPDH Inhibition | NAD Analogue Formation Efficiency (relative to this compound) |

| This compound | Thiazole | Active | Potent | 100% (Reference) |

| Selenazofurin | Selenazole | Not explicitly detailed in snippets | Potent (as SAD) | Not explicitly detailed in snippets |

| Furanfurin | Furan | Inactive | Low/Ineffective | ~10% |

| Thiophenfurin | Thiophene | Active (comparable to this compound) | Active | ~200% |

Note: Cytotoxicity and IMPDH inhibition data are based on research findings in the provided snippets and may vary depending on cell line and experimental conditions. acs.orgnih.govresearchgate.netnih.gov

Modifications of the Sugar Moiety

Modifications to the ribofuranosyl sugar moiety of this compound have also been explored to alter its biological properties, including cellular uptake, metabolism, and interaction with IMPDH.

2'-Amido and 2'-Azido Functionalities

Introducing amido or azido (B1232118) functionalities at the 2' position of the ribofuranosyl sugar has been investigated. nih.govnih.gov

Synthesis of this compound analogues with 2'-amido functionalities has been achieved starting from D-glucose. A key step in some syntheses involves the hydrogen sulfide-mediated conversion of 2-azido-3-O-acyl-ribofuranosyl cyanides to the corresponding 2-amido thiocarboxamides. nih.govresearchgate.net

Research on 2'-amido this compound analogues has shown promising antiproliferative activity against certain human tumor cell lines. One analogue was found to be significantly more potent than this compound against MCF-7 cells, while another showed higher cytotoxicity against HT-29 cancer cells. nih.govresearchgate.net

Analogues with nitrogen functionalities at the C-2' position, including azido (N3), amino (NH2), and protonated amino (NH3+Cl-) groups, have also been synthesized. The synthesis of these analogues can be achieved in multistep sequences starting from monoacetone D-glucose. nih.gov

Studies on these 2'-modified analogues have revealed potent in vitro antitumor activity. Notably, a 2'-azido derivative demonstrated high potency against MCF-7 cells, being the most potent among the evaluated molecules. nih.gov Flow cytometry data suggest that the cytotoxic effects of these compounds may involve the induction of apoptosis, potentially through a caspase-dependent pathway. nih.gov

Data Table: Activity of 2'-Modified Analogues

| Compound Type | 2' Modification | Example Activity (IC50 against MCF-7 cells) | Notes |

| This compound | -OH | Reference | |

| 2'-Amido Analogue 1 | -Amido | 570-fold more potent than this compound | Against MCF-7 cells nih.govresearchgate.net |

| 2'-Amido Analogue 2 | -Amido | ~100-fold more active than this compound | Against HT-29 cells nih.govresearchgate.net |

| 2'-Azido Analogue | -N3 | 0.004 μM | Most potent among tested molecules nih.gov |

| 2'-Amino Analogue | -NH2 | Not explicitly detailed in snippets | Synthesized nih.gov |

| 2'-Protonated Amino Analogue | -NH3+Cl- | Not explicitly detailed in snippets | Synthesized nih.gov |

Note: Activity data is based on specific examples mentioned in the provided snippets and serves as an illustration of the potential impact of these modifications. nih.govnih.govresearchgate.net

4'-Thio Derivatives

Modification of the ribofuranose ring of this compound has led to the synthesis and investigation of 4'-thio derivatives. In these analogues, the oxygen atom at the 4' position of the ribose sugar is replaced by a sulfur atom nih.govresearchgate.netnih.gov. The synthesis of 4'-thionucleosides, including 4'-thio analogues of this compound, has been achieved using various glycosylation strategies nih.govresearchgate.netnih.gov. For instance, the synthesis of the 4'-thio counterpart of this compound has been reported researchgate.netnih.gov. Studies on these derivatives, such as furanthiofurin and thiophenthiofurin (4'-thio derivatives of furanfurin and thiophenfurin, respectively), have provided insights into the impact of this modification on conformation and activity nih.govtandfonline.com. Computational studies suggested that replacing the furanose oxygen with sulfur might be a promising approach for developing nucleoside antimetabolites with potentially reduced toxicity nih.gov.

Synthesis of Dinucleotide Analogues (e.g., Chemical Synthesis of TAD)

This compound exerts its inhibitory effect on IMPDH after being metabolized to TAD, a dinucleotide analogue of NAD+ mdpi.comcancer.govmedkoo.comnih.gov. The chemical synthesis of TAD and its analogues has been a key area of research to understand their interactions with IMPDH and other NAD-dependent enzymes cas.cznih.gov. TAD is an analogue of NAD where the nicotinamide (B372718) is replaced by thiazole-4-carboxamide (B1297466) mdpi.com. The synthesis of TAD analogues, where this compound and adenosine (B11128) are linked via different bridges, has been described cas.cz. For example, phosphonate (B1237965) analogues containing a methylene (B1212753) group instead of the pyrophosphate oxygen bridge have been synthesized and found to be potentially more active than TAD cas.cz. The synthesis of dinucleotides analogous to NAD, containing this compound or related nucleosides, has been achieved by reacting corresponding nucleotide imidazolidates with adenosine 5'-monophosphate (AMP) nih.gov.

Structure-Activity Relationship (SAR) Studies

SAR studies of this compound analogues aim to correlate structural modifications with their biological activities, particularly their ability to inhibit IMPDH and their effects on cellular processes.

Correlation Between Structural Modifications and IMPDH Inhibition Potency